molecular formula C8H3F4NO4 B6173657 6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid CAS No. 179946-63-5

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B6173657
CAS No.: 179946-63-5
M. Wt: 253.1
InChI Key:
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Description

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the benzoic acid family. This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid involves a multi-step process. One common method starts with the reaction of 2-nitrotoluene with trifluoroacetaldehyde, followed by the addition of potassium hydroxide. The intermediate product is then subjected to nitration and oxidation to yield the final compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, acetonitrile, and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine and nitro groups can participate in substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various fluorinated and nitro-substituted benzoic acid derivatives, which can have different physical and chemical properties depending on the specific reaction conditions .

Scientific Research Applications

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of 6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a nitro group.

    4-fluoro-3-nitrobenzotrifluoride: Similar in structure but lacks the carboxylic acid group.

    2,6-bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the nitro group.

Uniqueness

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

179946-63-5

Molecular Formula

C8H3F4NO4

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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